5-Methylfurfuryl acetate
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Overview
Description
5-Methylfurfuryl acetate is an organic compound with the molecular formula C8H10O3. It is a derivative of furfural and is known for its pleasant aroma, making it a valuable component in the flavor and fragrance industry. This compound is also referred to as 5-methyl-2-furylmethyl acetate.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylfurfuryl acetate can be synthesized through the esterification of 5-methylfurfuryl alcohol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the esterification process. The final product is then purified through distillation to obtain a high-purity compound suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
5-Methylfurfuryl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of 5-methylfurfural and other oxidation products.
Reduction: Reduction reactions can convert this compound back to 5-methylfurfuryl alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like ammonia or amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 5-Methylfurfural and acetic acid.
Reduction: 5-Methylfurfuryl alcohol.
Substitution: Various amides or esters, depending on the nucleophile used.
Scientific Research Applications
5-Methylfurfuryl acetate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and catalytic processes.
Biology: Its pleasant aroma makes it useful in olfactory research and studies related to insect behavior.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.
Industry: It is widely used in the flavor and fragrance industry to impart fruity and floral notes to products.
Mechanism of Action
The mechanism of action of 5-methylfurfuryl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic aroma. In biological systems, it may exert antimicrobial effects by disrupting microbial cell membranes or interfering with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Furfuryl acetate: Similar in structure but lacks the methyl group at the 5-position.
5-Methylfurfural: An aldehyde derivative with similar chemical properties.
2-Furanmethanol: Another furfural derivative with a hydroxyl group instead of an acetate group.
Uniqueness
5-Methylfurfuryl acetate is unique due to its specific structural features, which impart distinct aromatic properties and reactivity. The presence of the methyl group at the 5-position enhances its stability and makes it a valuable compound in various applications.
Properties
IUPAC Name |
(5-methylfuran-2-yl)methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-6-3-4-8(11-6)5-10-7(2)9/h3-4H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAYUXKMYBPHIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)COC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347051 |
Source
|
Record name | (5-Methylfuran-2-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18091-24-2 |
Source
|
Record name | (5-Methylfuran-2-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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